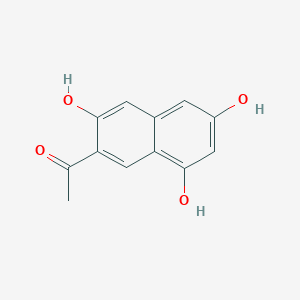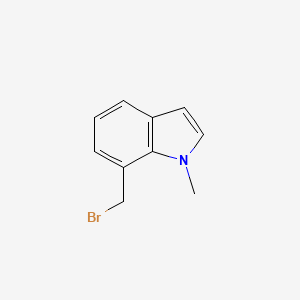
5-Bromo-1,6-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,6-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them important in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,6-dimethyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 1,6-dimethyl-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,6-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce oxidized indole derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-1,6-dimethyl-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antimicrobial, and anti-inflammatory activities. They are studied for their ability to interact with various biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-1,6-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, indole derivatives are known to interact with G-protein-coupled receptors (GPCRs) and other cellular targets, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
- 5-Bromo-1-methyl-1H-indole
- 5-Bromo-1,3-dimethyl-1H-indole
- 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Comparison: 5-Bromo-1,6-dimethyl-1H-indole is unique due to the presence of two methyl groups at positions 1 and 6, which can influence its reactivity and biological activity compared to other similar compounds. The specific substitution pattern can affect its binding affinity, selectivity, and overall pharmacological profile .
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-bromo-1,6-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3 |
InChI Key |
FHWCELXJZAJUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2C)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)







![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)
